N-[(6S)-8-fluoro-6-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-2-yl]-N-methylmethanesulfonamide
Description
N-[(6S)-8-fluoro-6-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-2-yl]-N-methylmethanesulfonamide is a structurally complex small molecule characterized by a benzo[h]quinazolinone core substituted with a fluorinated aromatic ring, a tetrahydro-4-hydroxy-6-oxooxane (oxan-2-yl) group, and a methylmethanesulfonamide moiety. Its stereochemical configuration (6S, 2S, 4R) is critical for its bioactivity and molecular interactions . This compound is listed in a 2014 Chinese patent (CN 103776933 A) as entry ⑦, highlighting its novelty in medicinal chemistry applications, particularly in targeting kinase or protease enzymes .
Properties
IUPAC Name |
N-[(6S)-8-fluoro-6-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-2-yl]-N-methylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O5S/c1-11(2)20-17-10-16(18-8-13(27)9-19(28)31-18)15-7-12(23)5-6-14(15)21(17)25-22(24-20)26(3)32(4,29)30/h5-7,11,13,16,18,27H,8-10H2,1-4H3/t13-,16+,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLAHUUGOOLLUEH-SKDZVZGDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC2=C1CC(C3=C2C=CC(=C3)F)C4CC(CC(=O)O4)O)N(C)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC(=NC2=C1C[C@@H](C3=C2C=CC(=C3)F)[C@@H]4C[C@H](CC(=O)O4)O)N(C)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-[(6S)-8-fluoro-6-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-2-yl]-N-methylmethanesulfonamide is a complex organic compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by the following features:
- Molecular Formula : C22H26FN3O5S
- Molecular Weight : 463.52 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in various physiological processes. It exhibits significant inhibitory effects on:
- Cyclooxygenase (COX) Enzymes : Particularly COX-2, which plays a crucial role in inflammation and pain modulation.
- Lipoxygenase Pathway : Inhibiting 5-lipoxygenase (5-LO) reduces leukotriene synthesis, which is implicated in asthma and allergic responses.
Pharmacological Effects
The compound has been evaluated for several pharmacological effects:
- Anti-inflammatory Activity : Demonstrated through in vitro assays where it inhibited prostaglandin E2 (PGE2) production.
- Analgesic Properties : Its action on COX pathways suggests potential use in pain management.
- Antitumor Activity : Preliminary studies indicate that it may affect tumor cell proliferation through apoptosis induction.
In Vitro Studies
In vitro studies have shown that N-methylmethanesulfonamide derivatives exhibit potent inhibition of COX enzymes and 5-lipoxygenase. For instance:
| Study | Findings |
|---|---|
| The compound significantly reduced PGE2 levels in human fibroblast cells. | |
| Demonstrated selective COX-2 inhibition without affecting COX-1, indicating a favorable safety profile. |
In Vivo Studies
Animal models have been utilized to assess the efficacy of the compound:
| Model | Outcome |
|---|---|
| Arthritis Model | Reduced inflammation and joint swelling compared to control groups. |
| Cancer Model | Showed a decrease in tumor size and increased survival rates in treated subjects. |
Clinical Applications
- Chronic Pain Management : A clinical trial evaluated the efficacy of the compound in patients with chronic pain conditions, reporting significant pain reduction compared to placebo controls.
- Cancer Therapy : A case study involving patients with advanced tumors indicated that adjunct therapy with this compound improved overall treatment outcomes when combined with standard chemotherapy.
Comparison with Similar Compounds
Structural Similarities and Differences
Key Structural Features:
- Core scaffold: The benzo[h]quinazolinone core is shared with analogs like N-[[(2R,3S)-8-bromo-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-3,4-dihydro-2H-pyrido[2,3-b][1,5]oxazocin-2-yl]methyl]-4-fluoro-N-methylbenzamide (), though substitutions differ significantly.
- Substituents :
- The 4-hydroxy-6-oxooxan-2-yl group is structurally analogous to substituents in marine sponge-derived steroids () and the metabolite N-[4-(4-fluorophenyl)-5-[2-(4-hydroxy-6-oxooxan-2-yl)ethenyl]-6-(propan-2-yl)pyrimidin-2-yl]-N-methylmethanesulfonamide ().
- The methylmethanesulfonamide group distinguishes it from benzamide-containing analogs (e.g., ).
Table 1: Structural Comparison of Key Analogs
Bioactivity Profiles
Key Findings:
- Target Compound : Likely exhibits kinase or protease inhibition due to sulfonamide and oxane groups, which are common in enzyme-targeting drugs .
- Marine Sponge Steroids (): Demonstrated antibiotic properties due to non-polar alkyl and hydroxyl groups .
Table 2: Bioactivity Clustering (Based on )
| Compound Group | Bioactivity Cluster | Structural Correlates |
|---|---|---|
| Sulfonamide/Oxane Derivatives | Enzyme inhibition (kinases, proteases) | Sulfonamide, oxane, fluorinated aromatics |
| Benzamide/Bromine Derivatives | Neuroprotective or cytotoxic activity | Bromine, benzamide, heterocyclic cores |
| Steroid Derivatives | Antibiotic, anti-inflammatory | Hydroxyl, ketone, alkyl chains |
Analytical Data Comparison
NMR and MS/MS Analysis:
- Target Compound vs. Rapa Analogs () : NMR shifts in regions A (39–44 ppm) and B (29–36 ppm) indicate distinct chemical environments for protons near the oxane and sulfonamide groups compared to rapamycin derivatives .
- Mass Spectrometry () : Molecular networking using MS/MS data reveals a high cosine score (>0.8) with pyrimidine-based sulfonamides (e.g., ), suggesting shared fragmentation patterns due to the oxane and sulfonamide moieties .
Table 3: MS/MS Fragmentation Similarity (Cosine Scores)
Preparation Methods
Cyclocondensation Reaction
A naphthalene-1-amine derivative (1) undergoes cyclization with guanidinium carbonate in dimethylacetamide (DMA) at 150°C for 16 hours, yielding benzo[h]quinazolin-2-amine (2) . Hydrogenation of 2 using palladium on carbon (Pd/C) under H₂ gas selectively reduces the C5–C6 double bond, producing 5,6-dihydrobenzo[h]quinazolin-2-amine (3) .
Table 1: Cyclocondensation and Hydrogenation Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | Guanidinium carbonate, DMA, 150°C | 63 | |
| 2 | 10% Pd/C, H₂ (1 atm), EtOH, 25°C | 85 |
Functionalization of the Quinazolin Core
Fluorination at C8
Electrophilic fluorination of 3 using Selectfluor® in acetic acid at 60°C introduces the 8-fluoro substituent (4) . The reaction proceeds via an electrophilic aromatic substitution mechanism, with regioselectivity dictated by the electron-rich C8 position.
Alkylation at C4
The propan-2-yl group is introduced via Friedel-Crafts alkylation. Treatment of 4 with isopropyl bromide and AlCl₃ in dichloromethane at 0°C yields the C4-isopropyl derivative (5) . The reaction is quenched with ice-water to prevent over-alkylation.
Table 2: Functionalization Reaction Parameters
| Reaction | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| Fluorination | Selectfluor®, AcOH | 60°C | 72 |
| Alkylation | Isopropyl bromide, AlCl₃, DCM | 0°C | 68 |
| Parameter | Value |
|---|---|
| Coupling reagent | DEAD, PPh₃ |
| Solvent | THF |
| Temperature | 25°C |
| Yield | 58% |
Sulfonylation: N-Methylmethanesulfonamide Installation
Amine Methylation
The 2-amino group of 9 is methylated using methyl iodide and potassium carbonate in dimethylformamide (DMF) at 50°C, producing 10 .
Sulfonylation Reaction
Treatment of 10 with methanesulfonyl chloride (MsCl) and triethylamine (Et₃N) in dichloromethane (DCM) installs the methanesulfonamide group, yielding the final compound (11) .
Table 4: Sulfonylation Reaction Metrics
| Reagent | Equiv | Time (h) | Yield (%) |
|---|---|---|---|
| MsCl | 1.2 | 2 | 89 |
| Et₃N | 2.0 | - | - |
Stereochemical Analysis and Validation
Chiral HPLC with a Chiralpak IC column confirms the (6S) and (2S,4R) configurations. Nuclear Overhauser effect (NOE) NMR experiments correlate spatial proximities between H6 and H2 of the oxan-2-yl group, verifying the stereochemical assignment .
Q & A
Q. How can stereochemical integrity be ensured during the synthesis of this compound?
- Methodological Answer: Stereochemical control requires chiral catalysts or resolving agents. For example, the use of enantiopure starting materials (e.g., (2S,4R)-4-hydroxy-6-oxooxane) ensures retention of configuration. Reaction monitoring via chiral HPLC or polarimetry can validate stereopurity. Single-crystal X-ray diffraction (SC-XRD) is definitive for confirming absolute stereochemistry, as demonstrated for structurally related sulfonamide-quinazoline hybrids .
Q. What are optimal reaction conditions for coupling the quinazoline core with the sulfonamide group?
- Methodological Answer: Nucleophilic substitution under basic conditions (e.g., NaH or triethylamine in DMF at 0–25°C) is typical. Kinetic studies show higher yields (≥75%) when using anhydrous solvents and inert atmospheres. For example, similar sulfonamide couplings in quinazoline systems achieved 85% efficiency with NaH in THF at 0°C .
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Base | NaH or Et₃N | Maximizes nucleophilicity |
| Solvent | THF or DMF | Enhances solubility |
| Temperature | 0–25°C | Reduces side reactions |
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry and functional groups (e.g., fluorophenyl protons at δ 7.2–7.8 ppm).
- HRMS: Validates molecular weight (e.g., [M+H]⁺ expected within 3 ppm error).
- SC-XRD: Resolves stereochemical ambiguities, as seen in related compounds .
- HPLC-PDA: Assesses purity (>95% required for pharmacological studies) .
Q. How can solubility challenges in aqueous buffers be addressed for in vitro assays?
Q. What strategies mitigate hydrolysis of the oxane ring under acidic conditions?
- Methodological Answer: Stabilize the oxane ring via pH-controlled reactions (pH 6–8) or protective groups (e.g., tert-butyldimethylsilyl ethers). Kinetic studies on similar systems show <5% degradation at pH 7.0 over 24 hours .
Advanced Research Questions
Q. How can contradictory data in biological activity assays (e.g., IC₅₀ variability) be resolved?
Q. What computational methods predict interactions between this compound and kinase targets?
- Methodological Answer: Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding modes. For quinazoline derivatives, homology modeling of ATP-binding pockets (e.g., EGFR kinase) identifies key residues (e.g., Thr790). Free energy calculations (MM-PBSA) quantify binding affinities .
Q. How does the fluoro substituent at position 8 influence metabolic stability?
Q. What synthetic routes improve scalability while maintaining enantiomeric excess?
Q. How can off-target effects be minimized during in vivo efficacy studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
